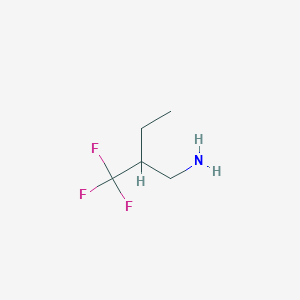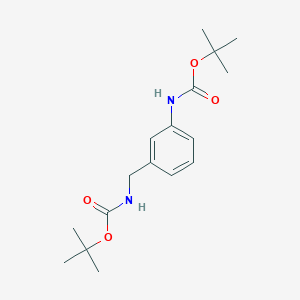
Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthesis methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include carbonylimidazolide, DBU, and Si(OMe)4. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and ureas.
Biology: This compound is utilized in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and proteins through carbamoylation reactions. This modification can alter the function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamicacid,[6-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-2-pyridinyl]-,1,1-dimethylethylester
- Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,3S)-
Uniqueness
Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to undergo various types of reactions under mild conditions makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C17H26N2O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
HOLBDCVVRNEFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


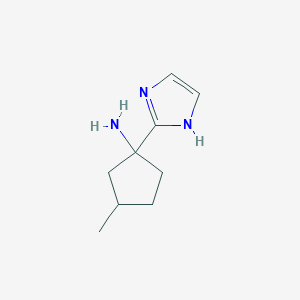
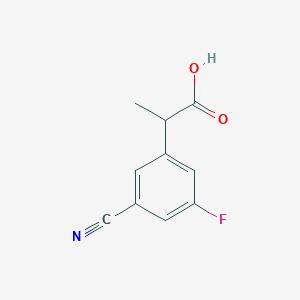
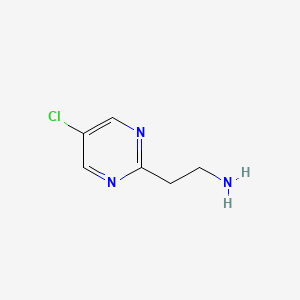
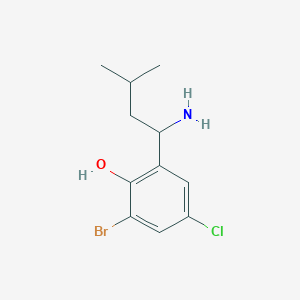
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
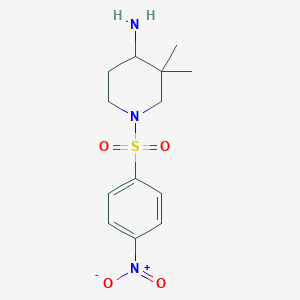
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
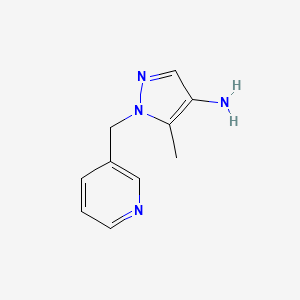
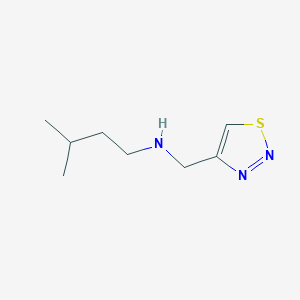
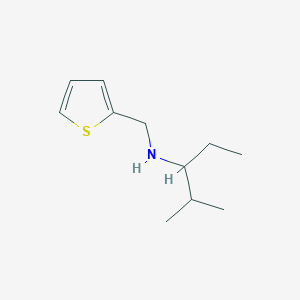
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
